2-Amino-6-methyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
This compound belongs to the pyranobenzothiazine class, characterized by a fused pyran and benzothiazine core with a 5,5-dioxide moiety. Key structural features include:
- Amino group at position 2, contributing to hydrogen-bonding interactions.
- Methyl substituent at position 6, enhancing lipophilicity and steric bulk.
- 3-Methylphenyl group at position 4, influencing aromatic interactions and solubility.
- Carbonitrile group at position 3, providing electron-withdrawing properties.
- Sulfone groups (5,5-dioxide), critical for electronic effects and metabolic stability.
Synthetic routes typically involve multicomponent reactions (MCRs) starting from benzothiazine precursors and substituted aldehydes or nitriles, as seen in related compounds .
Properties
IUPAC Name |
2-amino-6-methyl-4-(3-methylphenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-12-6-5-7-13(10-12)17-15(11-21)20(22)26-18-14-8-3-4-9-16(14)23(2)27(24,25)19(17)18/h3-10,17H,22H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNSAFGSFSRWOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)C)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-methyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with 3-methylbenzaldehyde to form an intermediate Schiff base. This intermediate then undergoes cyclization with malononitrile and subsequent oxidation to yield the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature regulation, mixing, and purification helps in achieving consistent quality and efficiency. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-methyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Amino-6-methyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-methyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or industrial processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Physicochemical Properties
Research Implications and Gaps
- Biological Data : While the target compound’s MAO inhibition is inferred from analogs (), direct assays are needed to confirm selectivity and potency.
- Structural Optimization : Introducing polar groups (e.g., hydroxymethyl in ) could improve solubility without compromising activity .
- Therapeutic Potential: Dual MAO-A/B inhibitors (e.g., compound 71 in ) warrant exploration for neurodegenerative diseases .
Biological Activity
2-Amino-6-methyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic compound with potential biological activities. Its unique molecular structure suggests that it may exhibit various pharmacological effects, which have been the subject of recent research.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C21H19N3O3S
- Molecular Weight : 393.5 g/mol
- CAS Number : 893291-98-0
The structural complexity of this compound is indicative of its potential for diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiazine compounds, including those similar to 2-Amino-6-methyl-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine, exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains such as Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli with inhibition zones ranging from 20 mm to 28 mm depending on the specific derivative tested .
Antitumor Activity
Research has also explored the antitumor potential of benzothiazine derivatives. A study highlighted the effectiveness of certain compounds in inhibiting tumor growth through mechanisms involving the downregulation of key proteins associated with cancer progression. The IC50 values for some derivatives were reported to be in the low micromolar range, indicating potent biological activity against cancer cells .
Anti-inflammatory Effects
In addition to antimicrobial and antitumor properties, compounds related to this benzothiazine structure have exhibited anti-inflammatory effects. For example, specific derivatives demonstrated up to 27.2% inhibition in carrageenan-induced edema in animal models, suggesting a promising avenue for developing anti-inflammatory agents .
Enzyme Inhibition
The compound's structure also suggests potential as an enzyme inhibitor. Studies on related compounds have shown that they can inhibit enzymes like acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Some derivatives exhibited selectivity for AChE over butyrylcholinesterase (BuChE), which could be beneficial for treating conditions like Alzheimer's disease .
Synthesis and Evaluation
A notable study synthesized various derivatives of benzothiazine and evaluated their biological activities. The synthesis involved a three-component reaction that produced several target compounds with varying degrees of biological efficacy. The study reported:
| Compound | Activity Type | IC50 (µM) | Zone of Inhibition (mm) |
|---|---|---|---|
| Compound A | Antimicrobial | 15 | 25 |
| Compound B | Antitumor | 0.004 | N/A |
| Compound C | Anti-inflammatory | N/A | 27.2 |
These findings underscore the potential of benzothiazine derivatives as multi-functional therapeutic agents.
Mechanistic Insights
Further investigations into the mechanisms of action revealed that these compounds might interact with cellular pathways involved in inflammation and cancer progression. For instance, certain derivatives were found to modulate the expression levels of proteins associated with cell proliferation and apoptosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
